methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate
Brand Name: Vulcanchem
CAS No.: 321553-57-5
VCID: VC5598456
InChI: InChI=1S/C15H14F3N3O3S/c1-21-13(10(8-19-24-3)12(20-21)15(16,17)18)25-11-7-5-4-6-9(11)14(22)23-2/h4-8H,1-3H3/b19-8+
SMILES: CN1C(=C(C(=N1)C(F)(F)F)C=NOC)SC2=CC=CC=C2C(=O)OC
Molecular Formula: C15H14F3N3O3S
Molecular Weight: 373.35

methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate

CAS No.: 321553-57-5

Cat. No.: VC5598456

Molecular Formula: C15H14F3N3O3S

Molecular Weight: 373.35

* For research use only. Not for human or veterinary use.

methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate - 321553-57-5

Specification

CAS No. 321553-57-5
Molecular Formula C15H14F3N3O3S
Molecular Weight 373.35
IUPAC Name methyl 2-[4-[(E)-methoxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate
Standard InChI InChI=1S/C15H14F3N3O3S/c1-21-13(10(8-19-24-3)12(20-21)15(16,17)18)25-11-7-5-4-6-9(11)14(22)23-2/h4-8H,1-3H3/b19-8+
Standard InChI Key BQVDVGXPUPZLCT-UFWORHAWSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)C=NOC)SC2=CC=CC=C2C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₅H₁₄F₃N₃O₃S, reflects a hybrid structure combining a pyrazole ring, benzoyl ester, and sulfur-based linkages. Key features include:

  • Pyrazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted at position 3 with a trifluoromethyl (-CF₃) group and at position 4 with a (1E)-methoxyimino methyl moiety.

  • Sulfanyl Bridge: A sulfur atom connects the pyrazole ring to the benzoyl ester at position 5.

  • Benzoyl Ester: A methyl ester group at the ortho position of the benzene ring .

The (1E)-configuration of the methoxyimino group ensures planar geometry, critical for intermolecular interactions in catalytic or biological systems .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS No.321553-57-5
Molecular Weight373.35 g/mol
Molecular FormulaC₁₅H₁₄F₃N₃O₃S
IUPAC NameMethyl 2-{[4-[(E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzoate

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound prioritizes environmental sustainability, employing non-toxic solvents and minimized waste protocols. A representative pathway involves:

  • Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters to construct the trifluoromethyl-substituted pyrazole ring.

  • Methoxyimino Introduction: Reaction with methoxyamine under controlled pH to install the (1E)-methoxyimino group.

  • Sulfanyl Bridging: Thiol-ene coupling between the pyrazole intermediate and methyl 2-mercaptobenzoate .

Optimization for Scale-Up

Industrial-scale production utilizes continuous flow reactors to enhance yield (reported >85%) and reduce reaction times. Solvent recovery systems further align with green chemistry principles.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 3.89 (s, 3H, OCH₃) and δ 2.51 (s, 3H, N-CH₃) confirm methyl groups. The (E)-configuration of the methoxyimino group is evidenced by a singlet at δ 8.21.

    • ¹³C NMR: Signals at δ 160.2 (C=O) and δ 118.5 (CF₃) validate ester and trifluoromethyl groups .

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water) confirms >98% purity.

Table 2: Selected Spectral Data

TechniqueKey SignalsFunctional Group Assignment
¹H NMRδ 8.21 (s, 1H)N=C-OCH₃ (E-configuration)
¹³C NMRδ 160.2 (s)Ester carbonyl
FT-IR1725 cm⁻¹C=O stretch

Applications in Research and Industry

Pharmaceutical Development

The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound a candidate for:

  • Kinase Inhibitors: Interaction with ATP-binding pockets via hydrogen bonding and hydrophobic effects.

  • Antimicrobial Agents: Sulfur linkages disrupt microbial cell wall synthesis .

Materials Science

  • Ligand Design: The sulfanyl bridge coordinates transition metals (e.g., Pd, Cu) in catalytic systems for cross-coupling reactions.

  • Polymer Modification: Incorporation into copolymers to improve thermal stability (Tg > 200°C) .

Hazard CodeRisk StatementPrecautionary Measure
H302Acute oral toxicityAvoid ingestion
H312Dermal toxicityWear nitrile gloves
H332Respiratory irritationUse fume hoods
SupplierQuantityPricePurity
American Custom Chemicals1 mg$647.6195%
Matrix Scientific500 mg$918.00>98%

Future Research Directions

  • Structure-Activity Relationships: Modifying the pyrazole substituents to enhance bioactivity.

  • Catalytic Applications: Exploring asymmetric catalysis using metal complexes.

  • Environmental Impact Studies: Assessing biodegradation pathways for industrial discharge.

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